molecular formula C22H26N4O B2898123 4-((3,5-dimethylphenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide CAS No. 1251601-21-4

4-((3,5-dimethylphenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide

Cat. No. B2898123
CAS RN: 1251601-21-4
M. Wt: 362.477
InChI Key: BTEYHCQBXDJBIB-UHFFFAOYSA-N
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Description

The compound “4-((3,5-dimethylphenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide” is a complex organic molecule. It contains a naphthyridine core, which is a nitrogen-containing heterocycle, substituted with various functional groups including an amide, an amine, and several methyl groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the naphthyridine ring, and the subsequent addition of the various substituents. The exact methods would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the naphthyridine ring, which is aromatic, would contribute to the compound’s stability .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the amine could potentially be protonated or form salts .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces .

Scientific Research Applications

Cytotoxic Activity

Naphthyridine derivatives, including those related to the specific compound , have been synthesized and tested for their cytotoxic activity against various cancer cell lines. Studies have shown these compounds to be potent cytotoxins, with some exhibiting growth inhibitory properties against murine leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. A few derivatives have been tested in vivo against colon tumors in mice, demonstrating curative potential at low doses (Deady et al., 2003).

Antibacterial Activity

Research on naphthyridine derivatives has also extended to antibacterial applications. Synthesis efforts have produced compounds with significant antibacterial activities, highlighted by their potency against various strains. Such studies indicate the potential of these compounds in developing new antibacterial agents, especially in the context of increasing antibiotic resistance (Egawa et al., 1984).

Electrochromic Properties

The introduction of naphthalene and other aromatic groups into polyamides and related polymers has been explored for the development of materials with desirable electrochromic properties. These materials exhibit changes in color or opacity when an electric charge is applied, making them suitable for applications in smart windows, displays, and other electronic devices (Liou & Chang, 2008).

Anticonvulsant Activity

Some naphthyridine derivatives have been evaluated for their anticonvulsant activity, showing effectiveness in several animal models against induced seizures. These findings suggest potential therapeutic applications for these compounds in treating epilepsy and other seizure-related disorders (Robertson et al., 1987).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it might interact with specific proteins or enzymes in the body .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. These might include avoiding inhalation or skin contact, and using the compound only in a well-ventilated area .

Future Directions

The future research directions for this compound could be numerous, depending on its properties and potential applications. These might include exploring its uses in fields such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

4-(3,5-dimethylanilino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O/c1-6-26(7-2)22(27)19-13-23-21-18(9-8-16(5)24-21)20(19)25-17-11-14(3)10-15(4)12-17/h8-13H,6-7H2,1-5H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEYHCQBXDJBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC(=CC(=C3)C)C)C=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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